N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-3-25-17-6-4-5-15-11-18(26-19(15)17)16-12-27-21(22-16)23-20(24)14-9-7-13(2)8-10-14/h4-12H,3H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISHBMNTODCAPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran moiety, followed by the introduction of the thiazole ring. The final step involves the formation of the benzamide group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, while the thiazole ring can modulate the activity of various proteins. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
Altering the benzamide substituent significantly impacts electronic properties and bioactivity:
- 4-Ethoxybenzamide analog : The compound 4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS: 921525-39-5) features a larger ethoxy group, which may increase lipophilicity and alter binding kinetics .
- 2-Phenoxybenzamide analog: N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (C₂₃H₁₈N₂O₂S) demonstrated 129.23% biological efficacy in growth modulation studies, highlighting the importance of substituent positioning .
Modifications to the Benzofuran Moiety
- 7-Methoxy vs. Ethoxy groups generally enhance hydrophobic interactions but may reduce aqueous solubility .
- Benzofuran replacement : N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide (CAS: 313241-86-0) replaces benzofuran with a methoxyphenyl group, simplifying the scaffold while retaining the thiazole-benzamide core. This modification could affect target selectivity .
Thiazole Ring Functionalization
- Sulfonyl-containing analog : N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide (C₂₆H₂₇N₃O₅S₂, CAS: 921526-75-2) introduces a sulfonyl group, enabling hydrogen bonding and ionic interactions, which may enhance binding to charged active sites .
- Fluorophenyl-thiazole derivative : N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-4-methylbenzamide (C₂₄H₁₈FN₂O₂S) was studied via X-ray crystallography, revealing planar geometry that favors π-π stacking interactions in biological targets .
Key Data Tables
Table 1: Structural and Molecular Comparison
Research Findings and Implications
Electron-Donating vs. Withdrawing Groups : Ethoxy and methoxy substituents on benzofuran (electron-donating) enhance hydrophobic interactions, while fluorobenzamide (electron-withdrawing) improves metabolic stability .
Structural Simplicity vs. Complexity : Simplified analogs (e.g., methoxyphenyl-thiazole) retain activity, suggesting the benzamide-thiazole core is critical for binding, while benzofuran modifications fine-tune pharmacokinetics .
Crystallographic Insights : Planar geometry in fluorophenyl derivatives supports stable interactions with aromatic residues in enzyme active sites .
Biological Activity
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide is a complex organic compound notable for its diverse biological activities. Its unique structure, which includes a benzofuran scaffold, a thiazole ring, and a benzamide moiety, contributes to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 394.49 g/mol. The compound's structure allows it to engage in multiple chemical interactions, enhancing its bioactivity.
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It acts as an inhibitor of the p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses. In vitro studies have demonstrated its ability to suppress the release of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated models, suggesting its potential for treating inflammatory diseases such as rheumatoid arthritis.
2. Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. The mechanism involves interaction with specific molecular targets that inhibit microbial growth. This activity is particularly relevant in the context of increasing antibiotic resistance.
3. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have reported that it induces apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, it has been tested against A549 human lung adenocarcinoma and MCF-7 human breast cancer cell lines, demonstrating cytotoxic effects .
The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors involved in various biochemical pathways:
- Inhibition of MAPK Pathway : By inhibiting p38 MAPK, the compound reduces the production of pro-inflammatory cytokines.
- Targeting Cancer Pathways : It interacts with apoptotic pathways and disrupts the cellular mechanisms that allow cancer cells to survive and proliferate.
Case Study 1: Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of various thiazole derivatives, this compound was found to significantly lower TNF-α levels in treated macrophages compared to controls. This suggests its potential use in managing chronic inflammatory conditions.
Case Study 2: Anticancer Efficacy
A series of experiments conducted on breast and lung cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting its role as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzamide Derivative A | Benzamide + Thiazole | Moderate anti-inflammatory |
| Benzamide Derivative B | Benzamide + Furan | Strong anticancer activity |
| N-[4-(7-Ethoxy...]-4-Methylbenzamide | Benzofuran + Thiazole + Benzamide | Potent anti-inflammatory & anticancer |
Q & A
Q. Biological testing :
- Standardized MTT assays across 3+ cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination via non-linear regression .
- Molecular docking : Correlate structural changes with binding affinity shifts against targets like EGFR or tubulin .
How to resolve conflicting data in enzyme inhibition assays for this compound?
Answer:
Contradictory inhibition results (e.g., varying IC₅₀ across studies) require:
- Assay standardization :
- Off-target profiling : Screen against related enzymes (e.g., PIM-1, CDK2) to identify selectivity issues .
- Crystallographic validation : Co-crystallize with target enzymes to confirm binding modes .
What methodologies are used to evaluate the compound’s potential as a kinase inhibitor?
Answer:
- Biochemical assays :
- Thermodynamic profiling :
How can researchers improve the compound’s blood-brain barrier (BBB) permeability for neuro-oncology applications?
Answer:
- Structural modifications :
- Introduce fluorine atoms at benzamide positions to enhance lipophilicity (clogP ~2.5) .
- Reduce hydrogen bond donors (e.g., replace amide with carbamate) .
- In silico prediction : Use BBB score algorithms (e.g., SwissADME) to prioritize analogs .
- In vitro models : Parallel artificial membrane permeability assay (PAMPA-BBB) to validate predictions .
What are best practices for stability testing under physiological conditions?
Answer:
- Solution stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Solid-state stability : Accelerated stability studies (40°C/75% RH for 6 months) with DSC/TGA to detect polymorphic transitions .
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products .
How to validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Monitor target protein denaturation after compound treatment .
- Fluorescence polarization : Track displacement of fluorescent probes (e.g., FITC-labeled ATP analogs) in live cells .
- CRISPR knockdown : Compare compound efficacy in wild-type vs. target-knockout cell lines .
What computational methods are recommended for optimizing pharmacokinetic properties?
Answer:
- ADMET prediction : Use tools like SwissADME or ADMETlab to estimate solubility, permeability, and CYP450 interactions .
- Molecular dynamics (MD) simulations : Assess binding mode stability over 100 ns trajectories (e.g., GROMACS) .
- QSAR modeling : Train models on analogs with known bioavailability to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
